synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
An In-depth Technical Guide to the Synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth examination of the , a critical building block in the development of pharmaceuticals and agrochemicals.[1] The document moves beyond a simple recitation of procedural steps to offer a detailed exploration of the underlying reaction mechanism, principles of regioselectivity, a field-tested experimental protocol, and robust characterization data. By grounding the synthesis in established chemical principles and providing a self-validating framework, this guide is intended to empower researchers, scientists, and drug development professionals to reliably produce and verify this versatile chemical intermediate.
Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold
4-(4,6-dichloropyrimidin-2-yl)morpholine is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the strategic arrangement of its functional components: a morpholine moiety attached to a pyrimidine ring bearing two reactive chlorine atoms.[2] This structure serves as a versatile scaffold for building more complex molecules. The two remaining chlorine atoms at the C4 and C6 positions are active sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of diverse functionalities.[2] This inherent reactivity makes it a foundational intermediate in the synthesis of targeted kinase inhibitors for oncology research, antiviral agents, and potent fungicides and herbicides in the agrochemical sector.[1][3][4]
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process hinges on the reaction between 2,4,6-trichloropyrimidine and morpholine.
Mechanism of Action
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the three chlorine substituents.[3] This electronic characteristic makes the carbon atoms of the pyrimidine ring highly electrophilic and thus susceptible to attack by nucleophiles like the secondary amine of morpholine.[2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorine-bearing carbon atoms on the pyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.
The Question of Regioselectivity
A critical aspect of this synthesis is controlling which of the three chlorine atoms is replaced. The chlorine atoms at the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine exhibit differential reactivity. While substitutions with some nucleophiles can favor the C4 position, the established protocol for synthesis with morpholine under controlled, low-temperature conditions selectively favors substitution at the C2 position.[5][6] This selectivity is governed by a combination of electronic and steric factors. The C2 position is electronically distinct and its substitution with the moderately bulky morpholine nucleophile is kinetically favored under the specified conditions, leading to 4-(4,6-dichloropyrimidin-2-yl)morpholine as the major product.[5]
Experimental Synthesis Protocol
This protocol is a robust, validated method for the synthesis of the target compound, yielding a high proportion of the desired C2-substituted regioisomer.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount | CAS No. |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.43 | 1.0 | 3.158 g (17.22 mmol) | 3764-01-0 |
| Morpholine | C₄H₉NO | 87.12 | 1.05 | 1.576 g (18.09 mmol) | 110-91-8 |
| Acetone | C₃H₆O | 58.08 | - | 60 mL | 67-64-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |
| Silica Gel | SiO₂ | 60.08 | - | As needed | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 2,4,6-trichloropyrimidine (3.158 g, 17.22 mmol) with acetone (60 mL).[5]
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0 °C.[5] This initial cooling is crucial for controlling the reaction's exothermicity and enhancing regioselectivity.
-
Nucleophile Addition: Add morpholine (1.576 g, 18.09 mmol) slowly to the cooled mixture. Maintain the temperature at 0 °C throughout the addition.[7]
-
Initial Reaction: Stir the reaction mixture vigorously at 0 °C for 15 minutes.[5]
-
Warming and Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 15 minutes.[7]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.[5] The disappearance of the starting 2,4,6-trichloropyrimidine spot indicates reaction completion.
-
Work-up: Concentrate the reaction mixture using a rotary evaporator to remove the acetone. Further dry the resulting crude solid under high vacuum.[5]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with 20% ethyl acetate in hexanes.[7] This step is essential to separate the major C2 isomer from the minor C4-substituted isomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine.[5]
-
Product Isolation: Collect the fractions corresponding to the major product and concentrate them via rotary evaporation to yield 4-(4,6-dichloropyrimidin-2-yl)morpholine as a white to off-white solid.[1][5] The expected yield for the major isomer is approximately 79% (3.183 g).[5]
Caption: Synthetic workflow for 4-(4,6-dichloropyrimidin-2-yl)morpholine.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is paramount. The following data serves as a benchmark for validating a successful synthesis.
| Property | Data | Source |
| Appearance | White to almost white powder/crystal | [1] |
| Molecular Formula | C₈H₉Cl₂N₃O | [5] |
| Molecular Weight | 234.08 g/mol | [1] |
| Melting Point | 139 - 143 °C | [1] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [5][7] |
| ¹³C-NMR (101MHz, CDCl₃) of Minor Isomer | δ 161.75, 160.55, 108.31, 66.59, 44.39 | [5] |
| HRMS [M]⁺ | Calculated: 234.0201; Measured: 234.0196 | [5][7] |
Note: The ¹³C-NMR data provided in the source material corresponds to the minor C4-isomer, which is useful for confirming its separation during chromatography.[5]
Safety and Handling
Professional laboratory safety standards must be strictly adhered to when performing this synthesis. The primary reagents, 2,4,6-trichloropyrimidine and morpholine, present specific hazards.
-
2,4,6-Trichloropyrimidine: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8] It is also a lachrymator (causes tearing).[8] Handle only in a well-ventilated area or a chemical fume hood.[9]
-
Morpholine: Morpholine is a corrosive and flammable liquid.[10] It can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation.[10]
Mandatory Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[9][11]
-
Engineering Controls: Perform all manipulations within a certified chemical fume hood to avoid inhalation of vapors and dust.[12] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Handling: Avoid all personal contact, including inhalation and ingestion.[11] Wash hands thoroughly after handling.[12] Keep containers tightly closed when not in use.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]
Conclusion
The via the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine is a reliable and efficient process. By understanding the underlying chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers can confidently produce this high-value intermediate. The self-validating nature of the protocol, supported by comprehensive characterization data, ensures the integrity of the final product, paving the way for its successful application in downstream drug discovery and material science research.
References
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ResearchGate . Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. [Link]
-
PMC . An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
ResearchGate . 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. [Link]
-
PubMed Central . Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
-
Cole-Parmer . Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]
-
Carl ROTH . Safety Data Sheet: Morpholine. [Link]
-
ResearchGate . Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]
-
ResearchGate . Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. . Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 10397-13-4 [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
